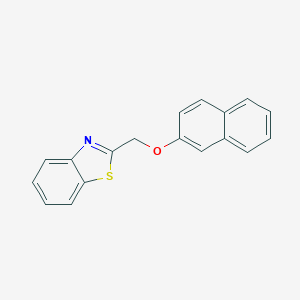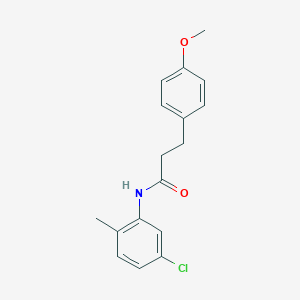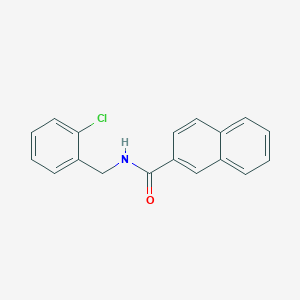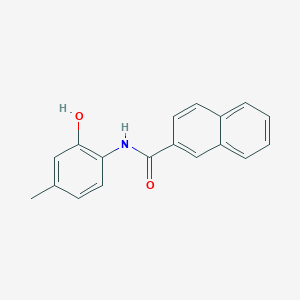![molecular formula C16H20N4O2 B503063 N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide CAS No. 942033-92-3](/img/structure/B503063.png)
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide” is a chemical compound with the molecular formula C16H20N4O2 and a molecular weight of 300.3556 .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C16H20N4O2 and a molecular weight of 300.3556 . Other specific physical and chemical properties are not available in the retrieved resources.Wirkmechanismus
FURA-2 works by binding to calcium ions. When FURA-2 binds to calcium ions, it undergoes a conformational change that causes it to emit light. The amount of light emitted is proportional to the amount of calcium present in the cell. This allows researchers to measure changes in calcium levels in real-time.
Biochemical and Physiological Effects
FURA-2 has been shown to have minimal effects on cellular function and metabolism. It does not interfere with the normal function of cells and is not toxic at the concentrations used in research. FURA-2 has been shown to be effective in measuring calcium levels in a variety of cell types, including neurons, cardiomyocytes, and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FURA-2 is its high sensitivity and specificity for calcium ions. It is also easy to use and can be used in real-time experiments. However, FURA-2 is limited by its narrow excitation and emission spectra, which can make it difficult to use in multiplex experiments. Additionally, FURA-2 requires a specialized fluorometer for measurement, which can be expensive.
Zukünftige Richtungen
There are several future directions for the use of FURA-2 in scientific research. One direction is the development of new calcium indicators that have improved properties, such as increased sensitivity or a broader excitation and emission spectra. Another direction is the use of FURA-2 in combination with other indicators to measure multiple cellular parameters simultaneously. Finally, FURA-2 could be used in combination with advanced imaging techniques, such as super-resolution microscopy, to study calcium signaling at the nanoscale level.
Conclusion
FURA-2 is a widely used calcium indicator that is used to measure intracellular calcium levels in cells. It is easy to use and has minimal effects on cellular function and metabolism. FURA-2 has been shown to be effective in a variety of cell types and is considered to be a reliable and effective tool for measuring calcium levels in cells. There are several future directions for the use of FURA-2 in scientific research, including the development of new calcium indicators and the use of advanced imaging techniques.
Synthesemethoden
The synthesis of FURA-2 involves the reaction of 2-furoyl chloride with N-(2-aminoethyl)-4-(2-pyridyl)piperazine in the presence of a base. The reaction yields FURA-2 as a yellow powder. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
FURA-2 is widely used in scientific research to measure intracellular calcium levels in cells. It is used in a variety of fields, including neuroscience, cardiology, and immunology. FURA-2 is used to study the role of calcium in cellular processes such as signal transduction, gene expression, and apoptosis. It is also used to study the effects of drugs on calcium signaling.
Eigenschaften
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGWEOPITPCEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














